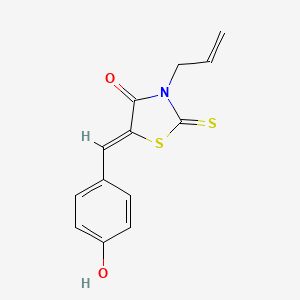![molecular formula C14H14N2O4S B10893029 2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a methyl group, and a benzenesulfonohydrazide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the reaction of 2-hydroxybenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or sulfonamides.
Scientific Research Applications
N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique biological activities. Additionally, it can interact with enzymes and proteins, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-(3-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE
- N’~1~-(2-HYDROXYBENZOYL)-1-BENZENESULFONOHYDRAZIDE
- N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE
Uniqueness
N’~1~-(2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-hydroxy-N'-(4-methylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-6-8-11(9-7-10)21(19,20)16-15-14(18)12-4-2-3-5-13(12)17/h2-9,16-17H,1H3,(H,15,18) |
InChI Key |
VJFIOTMTSRVFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-Hydroxyethyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B10892950.png)
![4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10892952.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B10892955.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10892956.png)
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B10892957.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892964.png)
![N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10892979.png)




![5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide](/img/structure/B10893027.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10893034.png)
